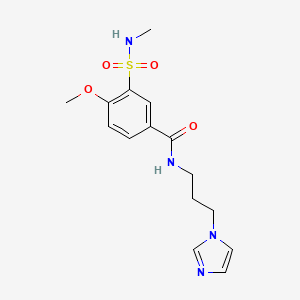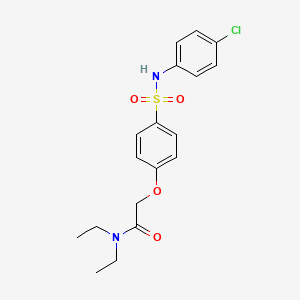
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide, also known as EMBS, is a sulfonamide-based compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in tumor growth and inflammation. 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has also been shown to inhibit the production of nitric oxide, a signaling molecule that is involved in inflammation.
Biochemical and Physiological Effects:
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide in lab experiments is its wide range of potential applications in various scientific fields. 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been found to exhibit anti-tumor activity, anti-inflammatory activity, and neuroprotective effects, making it a versatile compound for scientific research. However, one limitation of using 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide. One area of future research could focus on the development of more effective synthesis methods for 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide, which could improve its solubility and bioavailability. Another area of future research could focus on the identification of the specific enzymes and signaling pathways that are targeted by 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide, which could provide insights into its mechanism of action. Additionally, future research could explore the potential applications of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide in other scientific fields, such as cardiovascular research and infectious disease research.
Synthesemethoden
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with 5-ethyl-3-amino-1,2,4-oxadiazole in the presence of a base. The resulting intermediate is then reacted with 4-methylbenzylamine to yield 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been studied for its potential applications in various scientific fields, including cancer research, inflammation research, and neuroscience. In cancer research, 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. In inflammation research, 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neuroscience, 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-4-18-21-19(22-26-18)16-11-15(9-10-17(16)25-3)27(23,24)20-12-14-7-5-13(2)6-8-14/h5-11,20H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHVNKLUBQGDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)












